![molecular formula C14H18N2O2 B2410859 N-[(1,2-ジメチルインドール-5-イル)メチル]-2-メトキシアセトアミド CAS No. 852137-09-8](/img/structure/B2410859.png)
N-[(1,2-ジメチルインドール-5-イル)メチル]-2-メトキシアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
Target of Action
The primary target of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is currently unknown. It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, often resulting in diverse biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. For instance, the compound is stable but light sensitive . It’s incompatible with strong oxidizing agents . These factors should be taken into consideration when studying the compound’s action in a biological context.
生化学分析
Biochemical Properties
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide with these biomolecules are primarily mediated through binding to specific receptors or active sites, leading to modulation of their biological activity .
Cellular Effects
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide can alter the expression of genes involved in these processes, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or active sites on enzymes, leading to inhibition or activation of their activity . These interactions can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide can change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation than others. The long-term effects of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide on cellular function can also depend on factors such as concentration, exposure time, and the specific cellular context.
Dosage Effects in Animal Models
The effects of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that indole derivatives can have threshold effects, where a certain concentration is required to achieve the desired biological activity. Additionally, the toxicity of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide at high doses can be a limiting factor in its therapeutic application.
Metabolic Pathways
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, resulting in the formation of active or inactive metabolites. These metabolic pathways can impact the overall biological activity and therapeutic potential of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide.
Transport and Distribution
The transport and distribution of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide in specific cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic application .
Subcellular Localization
The subcellular localization of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, mitochondria, or other organelles, where they exert their biological effects . The subcellular localization of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide can provide insights into its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific synthetic route for this compound may include the following steps:
Formation of the Indole Core: Phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, to form the indole ring.
N-Alkylation: The indole derivative undergoes N-alkylation with an appropriate alkyl halide to introduce the N-[(1,2-dimethylindol-5-yl)methyl] group.
Acetamide Formation: The final step involves the reaction of the N-alkylated indole with methoxyacetyl chloride to form N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxyacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted indole derivatives or acetamide derivatives.
類似化合物との比較
Similar Compounds
- N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide
- N-[(1,2-dimethylindol-5-yl)methyl]pentanamide
Uniqueness
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to other similar indole derivatives .
特性
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-12-7-11(4-5-13(12)16(10)2)8-15-14(17)9-18-3/h4-7H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAPDDXODXSNRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
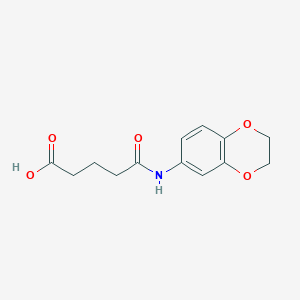
![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)
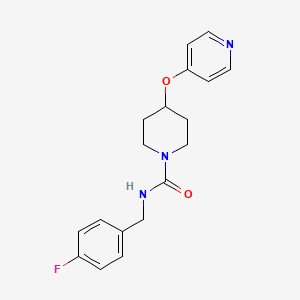
![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)
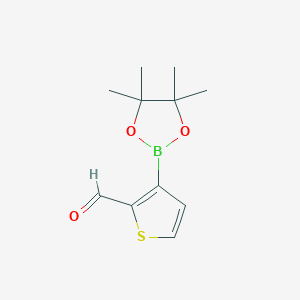
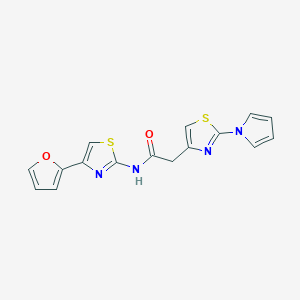
![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)
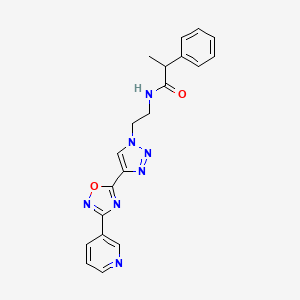
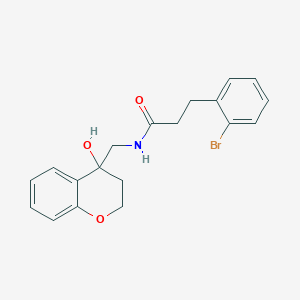

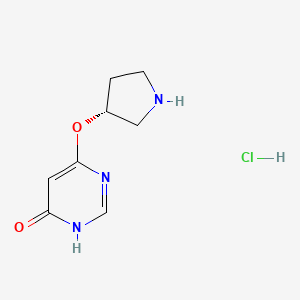
![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)
